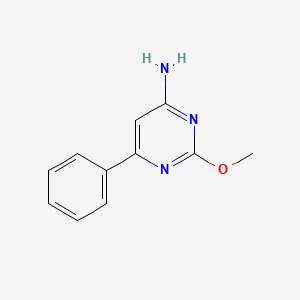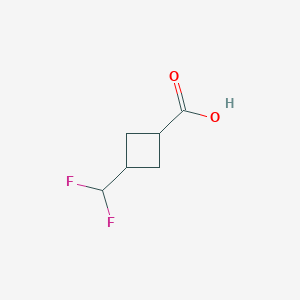
2,3',5,5'-Tetrabromodiphenyl ether
Descripción general
Descripción
2,3’,5,5’-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various consumer products. These compounds are known for their persistence in the environment and potential for bioaccumulation . They are commonly found in electronic appliances, textiles, and furniture, providing fire resistance by interfering with the combustion process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,5,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound, often with a catalyst to facilitate the reaction . The process requires controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule.
Industrial Production Methods: Industrial production of 2,3’,5,5’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various techniques such as crystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2,3’,5,5’-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often facilitated by reducing agents or microbial activity.
Oxidation: The compound can be oxidized to form various oxidation products.
Common Reagents and Conditions:
Debromination: Common reagents include reducing agents such as sodium borohydride or microbial enzymes.
Hydroxylation: Enzymes such as cytochrome P450 are often involved in this process.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen can be used.
Major Products Formed:
Aplicaciones Científicas De Investigación
2,3’,5,5’-Tetrabromodiphenyl ether has several applications in scientific research:
Environmental Studies: Used as a model compound to study the environmental fate and transport of PBDEs.
Toxicology: Investigated for its potential toxic effects on human health and wildlife.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying PBDEs in various matrices.
Material Science:
Mecanismo De Acción
The mechanism of action of 2,3’,5,5’-Tetrabromodiphenyl ether involves its interaction with biological systems at the molecular level. It can disrupt endocrine function by mimicking or interfering with hormone activity . The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage . Additionally, it can affect the expression of genes involved in detoxification and immune response .
Comparación Con Compuestos Similares
2,3’,5,5’-Tetrabromodiphenyl ether is part of a larger group of PBDEs, which include compounds with varying degrees of bromination:
Tetrabromodiphenyl ether (e.g., 2,2’,4,4’-Tetrabromodiphenyl ether): Similar in structure but with different bromination patterns.
Pentabromodiphenyl ether: Contains five bromine atoms and exhibits different environmental and biological behaviors.
Hexabromodiphenyl ether: Contains six bromine atoms and is more persistent in the environment.
The uniqueness of 2,3’,5,5’-Tetrabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and biological effects .
Propiedades
IUPAC Name |
1,3-dibromo-5-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-2-11(16)12(6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNZKQTOOZGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=CC(=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879892 | |
| Record name | BDE-72 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-40-6 | |
| Record name | 2,3',5,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-72 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3639MU5YQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate](/img/structure/B1432705.png)

![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)
![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)


![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)
